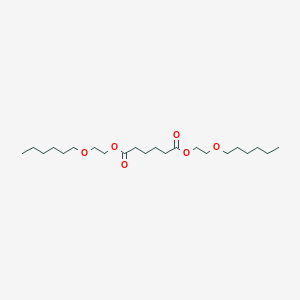

Di(2-hexyloxyethyl) adipate

Vue d'ensemble

Description

Di(2-hexyloxyethyl) adipate is a useful research compound. Its molecular formula is C22H42O6 and its molecular weight is 402.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Plasticizer in Polymer Chemistry

Di(2-hexyloxyethyl) adipate is predominantly used as a plasticizer in the production of flexible poly(vinyl chloride) (PVC) products. Its primary role is to enhance the flexibility and workability of PVC by reducing the glass transition temperature of the polymer.

Key Benefits:

- Improved Flexibility : Enhances the flexibility of PVC, making it suitable for applications requiring pliability.

- Compatibility : It is compatible with various polymers, allowing for blended formulations that meet specific performance criteria.

Food Packaging Applications

The use of this compound in food packaging is significant due to its low volatility and migration properties. It is commonly found in cling films and other flexible packaging materials.

Migration Studies:

Research indicates that this compound can migrate from packaging into food products, particularly fatty foods like cheese and meats. Studies have shown detectable levels of this compound in packaged food, raising concerns about dietary exposure .

Regulatory Insights:

Regulatory bodies have evaluated the safety of this compound in food contact materials, emphasizing the need for ongoing monitoring of migration levels to ensure consumer safety .

Environmental Impact

The environmental implications of this compound have been studied, particularly regarding its toxicity to aquatic life. Research has indicated that this compound can affect fish and other aquatic organisms, necessitating assessments of its ecological footprint when used in large quantities .

Toxicological Studies:

- Aquatic Toxicity : this compound has been tested for its effects on various fish species, highlighting the importance of understanding its environmental behavior and potential risks associated with its use .

Case Study 1: Migration in Food Packaging

A study conducted in New South Wales analyzed samples of food packaged in PVC films. It found that 45% of samples wrapped in these films contained levels of this compound exceeding safe limits, particularly in cheese products . This case underscores the importance of evaluating packaging materials for potential chemical migration into food.

Case Study 2: Environmental Toxicology

Research by the Environmental Protection Agency evaluated the toxicity of this compound to fish species. The findings indicated significant toxicity levels at concentrations above 5.0 ppm, prompting further investigation into structure-activity relationships among similar compounds .

Propriétés

Numéro CAS |

110-32-7 |

|---|---|

Formule moléculaire |

C22H42O6 |

Poids moléculaire |

402.6 g/mol |

Nom IUPAC |

bis(2-hexoxyethyl) hexanedioate |

InChI |

InChI=1S/C22H42O6/c1-3-5-7-11-15-25-17-19-27-21(23)13-9-10-14-22(24)28-20-18-26-16-12-8-6-4-2/h3-20H2,1-2H3 |

Clé InChI |

BUOCZPSVAWQIOT-UHFFFAOYSA-N |

SMILES |

CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |

SMILES canonique |

CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |

Key on ui other cas no. |

110-32-7 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.